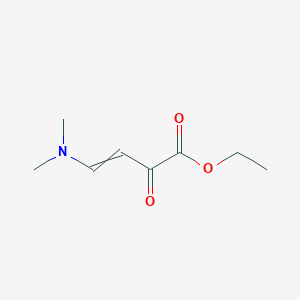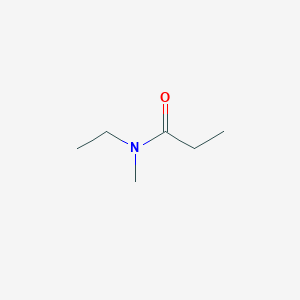
2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid is a compound that features a benzotriazole moiety attached to an amino acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid typically involves the reaction of benzotriazole with an appropriate amino acid derivative. One common method involves the use of a coupling reagent to facilitate the formation of the desired product. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the benzotriazole moiety or the amino acid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzotriazole ring, while substitution reactions can introduce new functional groups, leading to a variety of modified compounds.
科学研究应用
2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The amino acid backbone allows the compound to be incorporated into peptides or proteins, further influencing biological pathways.
相似化合物的比较
Similar Compounds
2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride: A similar compound with a hydrochloride salt form, often used in research for its enhanced solubility.
Indole derivatives: Compounds with a similar heterocyclic structure, used in various biological and medicinal applications.
Benzotriazole derivatives: A broad class of compounds with diverse applications in chemistry and industry.
Uniqueness
This compound is unique due to its combination of a benzotriazole ring and an amino acid backbone, which provides a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for research and development in multiple fields.
属性
IUPAC Name |
2-amino-3-(benzotriazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-6(9(14)15)5-13-8-4-2-1-3-7(8)11-12-13/h1-4,6H,5,10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSYHKJDHRKVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-Chloro-2-[(2-methylpropyl)sulfanyl]pyridine](/img/structure/B7892002.png)



